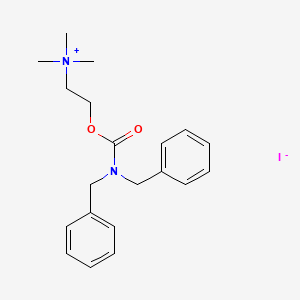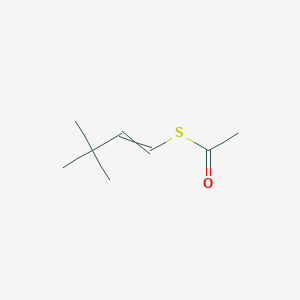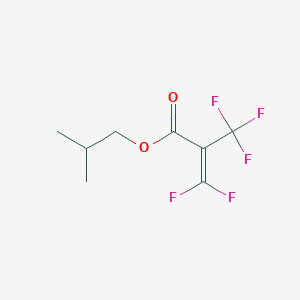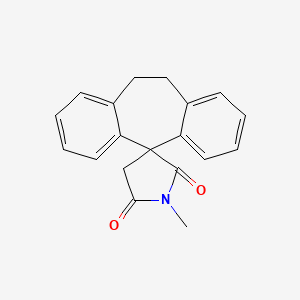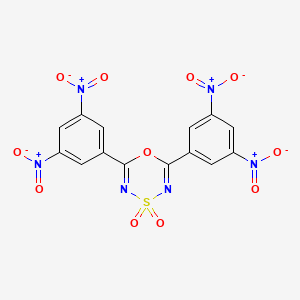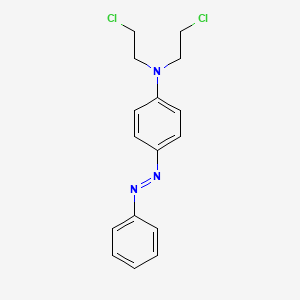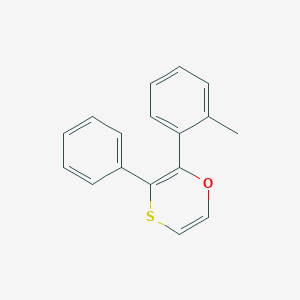
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure with an oxathiine ring, which is a six-membered ring containing one oxygen and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenyl thiol with phenyl glyoxal in the presence of a base, such as sodium hydroxide, to form the oxathiine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxathiine ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxathiine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(2-Methylphenyl)-1,3-oxathiolane: Another heterocyclic compound with a similar structure but different ring size.
2-(2-Methylphenyl)-3-phenyl-1,4-thiazine: Contains a nitrogen atom in place of the oxygen in the oxathiine ring.
2-(2-Methylphenyl)-3-phenyl-1,4-dioxane: Features two oxygen atoms in the ring instead of one oxygen and one sulfur.
Uniqueness
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
63386-95-8 |
|---|---|
分子式 |
C17H14OS |
分子量 |
266.4 g/mol |
IUPAC名 |
2-(2-methylphenyl)-3-phenyl-1,4-oxathiine |
InChI |
InChI=1S/C17H14OS/c1-13-7-5-6-10-15(13)16-17(19-12-11-18-16)14-8-3-2-4-9-14/h2-12H,1H3 |
InChIキー |
KGJYWXXDKORYLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C(SC=CO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


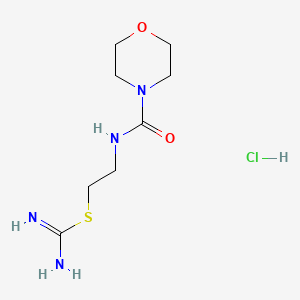
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
